![molecular formula C7H5BrN2O B6308270 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1823921-07-8](/img/structure/B6308270.png)

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

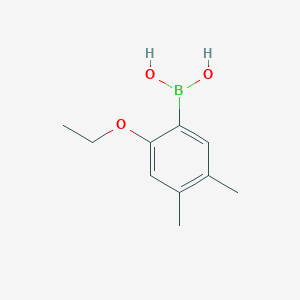

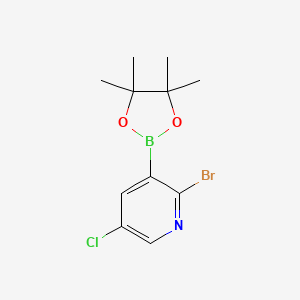

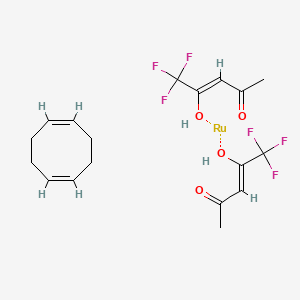

“2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the linear formula C7H5BrN2O . It is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities, particularly as TRK inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH .Molecular Structure Analysis

The molecular structure of “2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” consists of a pyrrolopyridine core with a bromine atom attached at the 2-position .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The core structure of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a scaffold present in various bioactive compounds. This heterocyclic compound can be utilized in the development of new pharmaceutical drugs due to its potential biological activities . The presence of nitrogen atoms in its structure makes it a candidate for creating molecules with significant medicinal properties.

Antimicrobial Agents

Compounds with the pyrrolopyrazine scaffold, which is similar to the core structure of our compound of interest, have shown a wide range of biological activities, including antimicrobial properties . This suggests that 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be modified to develop new antimicrobial agents to combat resistant strains of bacteria and fungi.

Kinase Inhibition for Cancer Therapy

Derivatives of pyrrolopyrazine have been identified to exhibit kinase inhibitory activity, which is crucial in cancer therapy . The brominated derivative, such as 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one , could be explored for its potential to inhibit specific kinases involved in the proliferation of cancer cells.

Organic Material Synthesis

Nitrogen-containing heterocycles like our compound are also used in the synthesis of organic materials . Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

Antidiabetic Drug Research

The pyrrolo[3,4-b]pyridin-5-one scaffold is present in some compounds exhibiting antidiabetic activity . Therefore, 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be a valuable starting point for the synthesis of new antidiabetic drugs.

Fluorescent Probes and Dyes

Brominated heterocyclic compounds have been used to create fluorescent probes and dyes with high quantum yields . The bromine atom in 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could enhance its photophysical properties, making it a potential candidate for developing new fluorescent materials.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .

Biochemical Pathways

, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .

Pharmacokinetics

The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Propriétés

IUPAC Name |

2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDXSTUDPENAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)